- Resolvin D2 and Resolvin D1 Differentially Activate Protein Kinases to Counter-Regulate Histamine-Induced [Ca2+]i Increase and Mucin Secretion in Conjunctival Goblet CellsInternational Journal of Molecular Sciences, 2022, 23(1),,
Cas no 92693-03-3 (17S-Hdha)

17S-Hdha structure
Produktname:17S-Hdha
17S-Hdha Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (4Z,7Z,10Z,13Z,15E,17S,19Z)-17-Hydroxy-4,7,10,13,15,19-docosahexa enoic acid
- CTK4A7949
- ACMC-1BRIH
- 4,5-cyclopenteno-3-(methylsulfinyl)-6-(methylthio)-1,2-diazine
- AG-D-32135
- 1-METHANESULFINYL-4-METHYLSULFANYL-6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIDAZINE
- 17S-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid
- 5H-Cyclopenta[d]pyridazine,6,7-dihydro-1-(methylsulfinyl)-4-(methylthio)-
- AGN-PC-00B3K2
- 4,5-dehydro 17S-HDHA
- 1-(methylsulfinyl)-4-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyridazine
- 17(S)-HDoHE
- 17S-HDHA
- 17S-hydroxy DHA
- (17S)-hydroxydocosahexaenoic acid
- LMFA04000012
- (4Z,7Z,10Z,13Z,15E,17S,19Z)-17-Hydroxy-4,7,10,13,15,19-docosahexaenoic acid (ACI)
- 4,7,10,13,15,19-Docosahexaenoic acid, 17-hydroxy-, [S-(E,Z,Z,Z,Z,Z)]- (9CI)
- 17S-Hdha
-
- Inchi: 1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m0/s1
- InChI-Schlüssel: SWTYBBUBEPPYCX-YTQNUIGOSA-N
- Lächelt: C(/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)=C\[C@@H](O)C/C=C\CC
Berechnete Eigenschaften
- Genaue Masse: 344.23514488g/mol
- Monoisotopenmasse: 344.23514488g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 14
- Komplexität: 493
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 6
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topologische Polaroberfläche: 57.5
Experimentelle Eigenschaften
- Farbe/Form: 0.1 mg/mL (900125E-100ug)
0.5 mg/mL (900125E-500ug)
17S-Hdha Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:UN1170 - class 3 - PG 2 - Ethanol, solution
- Lagerzustand:−70°C
17S-Hdha Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66658-100ug |
17(S)-HDHA |
92693-03-3 | 98% | 100ug |
¥2584.00 | 2023-09-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 900125E-100UG |
17(S)-HDHA |
92693-03-3 | 17(S)-hydroxy Docosahexaenoic acid, ethanol solution | 100μG |
2066.09 | 2021-05-14 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 900125E-500.956500μg |
17(S)-HDHA |
92693-03-3 | 500.956500μg |
¥8820.5 | 2023-11-02 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66658-250ug |
17(S)-HDHA |
92693-03-3 | 98% | 250ug |
¥6096.00 | 2023-09-08 | |
Larodan | 14-2273-39-100ug |
17(S)-hydroxy-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid |
92693-03-3 | >98% | 100ug |
€532.00 | 2023-09-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66658-50ug |
17(S)-HDHA |
92693-03-3 | 98% | 50ug |
¥1425.00 | 2023-09-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S913100-100μg |
17(S)-HDHA |
92693-03-3 | 98% | 100μg |
¥4,487.00 | 2022-09-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66658-25ug |
17(S)-HDHA |
92693-03-3 | 98% | 25ug |
¥847.00 | 2023-09-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 900125E-100.956100μg |
17(S)-HDHA |
92693-03-3 | 100.956100μg |
¥2650.26 | 2023-11-02 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 900125E-500UG |
17(S)-HDHA |
92693-03-3 | 17(S)-hydroxy Docosahexaenoic acid, ethanol solution | 500μG |
6876.33 | 2021-05-14 |
17S-Hdha Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: Arachidonate 15-lipoxygenase Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 12 - 16 h
Referenz
- Compounds, compositions, and methods for the treatment of inflammatory, degenerative, and neurodegenerative diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Oxygen Solvents: Water ; pH 9, 0 °C
1.2 Reagents: Citric acid Solvents: Hexane , Ethyl acetate
1.3 Reagents: Triphenylphosphine Solvents: Hexane , Ethyl acetate ; 0 - 4 °C
1.2 Reagents: Citric acid Solvents: Hexane , Ethyl acetate
1.3 Reagents: Triphenylphosphine Solvents: Hexane , Ethyl acetate ; 0 - 4 °C
Referenz
- First total synthesis of the anti-inflammatory and pro-resolving lipid mediator 16(R),17(S)-diHDHATetrahedron Letters, 2018, 59(12), 1143-1146,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: Lipoperoxidase (general) Solvents: Water ; pH 9, 0 °C
1.2 Reagents: Triphenylphosphine ; pH 9
1.2 Reagents: Triphenylphosphine ; pH 9
Referenz
- Synthesis of resolvins and intermediates, compounds prepared thereby, and uses thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide , Oxygen Solvents: Water ; 1 h, 0 - 5 °C; 30 - 300 min, 0 - 5 °C
1.2 Reagents: N-Acetyl-L-cysteine ; 45 min, 0 - 5 °C
1.3 Reagents: Citric acid ; pH 4 - 5
1.2 Reagents: N-Acetyl-L-cysteine ; 45 min, 0 - 5 °C
1.3 Reagents: Citric acid ; pH 4 - 5
Referenz
- Method for producing ω3 and ω6 unsaturated fatty acid oxides, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Cardiovascular properties of hydroxylated docosahexaenoatesProgress in Clinical and Biological Research, 1989, 301, 511-15,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Tris(2-carboxyethyl)phosphine , Oxygen Catalysts: Lipoperoxidase (general) Solvents: Water ; 2 h, pH 9.5, 4 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Gram scale synthesis of specialized pro-resolving mediator 17(S)-HDHA using lipoxygenase enhanced by water-soluble reducing agent TCEPBioorganic & Medicinal Chemistry Letters, 2016, 26(2), 343-345,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- PPARγ agonistic medicinal compositions, World Intellectual Property Organization, , ,
17S-Hdha Raw materials
17S-Hdha Preparation Products
17S-Hdha Verwandte Literatur
-
Robert Nshimiyimana,Ting Fung Lam,Shubhangi Aggarwal,Charles N. Serhan,Nicos A. Petasis RSC Adv. 2022 12 11613
-
Robert Nshimiyimana,Stephen J. Glynn,Charles N. Serhan,Nicos A. Petasis Org. Biomol. Chem. 2023 21 1667
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Fettsäuren sehr lange Ketten-Fettsäuren
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Fettsäuren Fettsäuren und Konjugate sehr lange Ketten-Fettsäuren
92693-03-3 (17S-Hdha) Verwandte Produkte
- 2411330-20-4((2E)-N-[(3-cyanophenyl)methyl]-4-(dimethylamino)-N-[2-(dimethylamino)ethyl]but-2-enamide)
- 1251601-53-2(N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide)
- 2034205-16-6(5-chloro-6-hydroxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide)
- 1806988-99-7(2-(Difluoromethyl)-3-methoxy-5-methyl-4-(trifluoromethyl)pyridine)
- 2171853-76-0(2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-methylformamido}oxy)acetic acid)
- 1245532-35-7(2-Methoxy-3,4-dimethylbenzamide)
- 174603-69-1(N-(4-benzoylphenyl)maleamic Acid)
- 119410-84-3(Uridine,5-methyl-2'-C-methyl-)
- 225652-11-9((4-(4-Chlorophenoxy)phenyl)(methyl)sulfane)
- 2168409-87-6(Methyl 2-(3-sulfamoylcyclopentyl)acetate)
Empfohlene Lieferanten
atkchemica
Gold Mitglied
CN Lieferant
Reagenz

Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
CN Lieferant
Reagenz

Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge
